Diethyl 1-pyrenylmethylphosphonate

Descripción

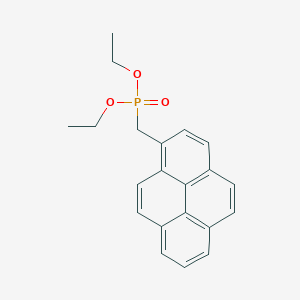

Diethyl 1-pyrenylmethylphosphonate is a phosphonate ester characterized by a pyrenylmethyl group attached to a phosphonate moiety. Phosphonates, in general, are organophosphorus compounds with a C–PO(OR)₂ structure, known for their chemical stability and diverse applications, including flame retardants, medicinal agents, and ligands in coordination chemistry . The pyrenylmethyl substituent introduces a bulky polycyclic aromatic hydrocarbon (pyrene), which confers unique electronic and steric properties.

The synthesis of such compounds typically involves Pudovik or Michaelis-Arbuzov reactions, where dialkyl phosphites react with carbonyl compounds or alkyl halides .

Propiedades

Fórmula molecular |

C21H21O3P |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

1-(diethoxyphosphorylmethyl)pyrene |

InChI |

InChI=1S/C21H21O3P/c1-3-23-25(22,24-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)21(17)20(15)16/h5-13H,3-4,14H2,1-2H3 |

Clave InChI |

QYHNVRVUJPTWEP-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogs

The following table compares Diethyl 1-pyrenylmethylphosphonate with structurally related phosphonates:

Key Observations:

- Steric Bulk : Pyrene’s larger size (four fused benzene rings) increases steric hindrance, which could reduce reaction rates in nucleophilic substitutions compared to hydroxymethyl or phenylethyl analogs .

- Solubility : Pyrenylmethylphosphonate is expected to exhibit lower aqueous solubility than hydroxymethylphosphonate due to its hydrophobic aromatic moiety, similar to trends observed in naphthyl derivatives .

Research Findings and Data Gaps

- Synthetic Challenges : Bulky substituents like pyrenylmethyl may reduce yields in classical phosphonate syntheses. Alternative routes, such as transition metal-catalyzed phosphorylation, warrant exploration .

- Thermal Stability : Pyrenylmethylphosphonate likely exhibits higher thermal stability than aliphatic phosphonates (e.g., diethyl succinate, ) due to aromatic stabilization.

- Safety Profile: While diethyl phthalate () is classified as non-hazardous, pyrenylmethylphosphonate’s toxicity remains unstudied. Its handling may require precautions similar to naphthyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.